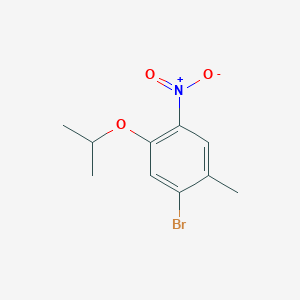
8-Bromo-6-fluoro-2-methylquinoline
Overview
Description
8-Bromo-6-fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . A novel class of compounds can be developed by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with bromine, fluorine, and a methyl group attached at the 8th, 6th, and 2nd positions respectively . The average molecular weight is around 222.081 Da .Chemical Reactions Analysis
Quinoline derivatives, including this compound, exhibit important biological activities. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .Scientific Research Applications
Synthesis Techniques and Chemical Transformations
Aromatic Halogenation and Nucleophilic Substitution : Research by Tochilkin et al. (1983) and Choi and Chi (2004) explored the halogenation of methylquinolines, a process closely related to the synthesis of compounds like 8-Bromo-6-fluoro-2-methylquinoline. They investigated the bromination and iodination of methylquinolines and the regiochemistry in nucleophilic substitution reactions involving similar brominated quinolines (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983) (Choi & Chi, 2004).
Synthesis Optimization for Medicinal Chemistry : Nishimura and Saitoh (2016) presented an improved synthesis method for a key intermediate in drug discovery, demonstrating the significance of optimizing synthetic routes for compounds related to this compound in pharmaceutical research (Nishimura & Saitoh, 2016).
Applications in Biological and Medicinal Studies
In vitro Cytotoxicity Studies : Kotian et al. (2021) examined the in vitro cytotoxic effects of 8-hydroxyquinoline derivatives, highlighting the potential biological and medicinal applications of structurally related compounds like this compound. Their research focused on the antiproliferative activity of these compounds against cancer cell lines (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).
Synthesis and Antimonoamine Oxidase Activity : The work of Gracheva et al. (1983) involved the synthesis of quinolines with potential biological activities. Their research contributes to understanding the broader implications of compounds like this compound in biological systems (Gracheva, Kovel'man, Tochilkin, Verevkina, Ioffina, & Gorkin, 1983).
Advanced Chemical Research
- Palladium-Catalyzed Fluorination : McMurtrey, Racowski, and Sanford (2012) explored the palladium-catalyzed C-H fluorination of methylquinoline derivatives. This study is relevant for understanding the chemical behavior and possible applications of this compound in advanced chemical synthesis (McMurtrey, Racowski, & Sanford, 2012).
Biochemical Sensing and Biological Applications
- Chloride Sensitive Probes for Biological Applications : Geddes et al. (2001) developed fluorescent probes based on quinoline derivatives, which could be an area of interest for the application of compounds like this compound in biological sensing and imaging (Geddes, Apperson, Karolin, & Birch, 2001).
Future Directions
The future directions of research on 8-Bromo-6-fluoro-2-methylquinoline and other quinoline derivatives are likely to focus on further elucidating their mechanisms of action and exploring their potential applications in medicine and other fields . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-6-fluoro-2-methylquinoline, a derivative of quinolones, are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the relaxation of supercoiled DNA that is required for normal transcription and replication . This disruption leads to the cessation of these processes and ultimately results in bacterial cell death .
Pharmacokinetics
Like other quinolones, it is expected to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more comprehensive understanding.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By targeting and inhibiting critical enzymes involved in DNA processes, it causes bacterial cell death .
Properties
IUPAC Name |
8-bromo-6-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOZAOOOCGCDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

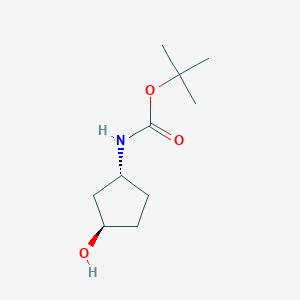
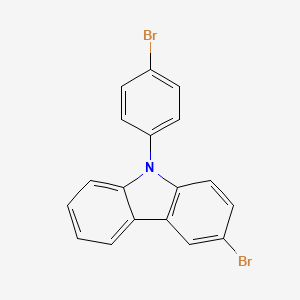
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)
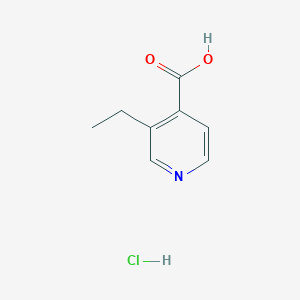
![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)



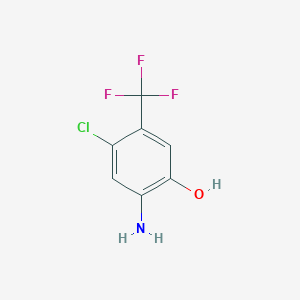

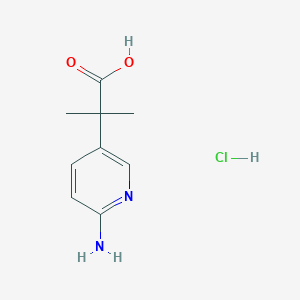
![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)
